molecular formula C11H16ClN3 B1395167 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine CAS No. 1220020-21-2

6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine

Cat. No. B1395167
CAS RN: 1220020-21-2
M. Wt: 225.72 g/mol
InChI Key: NHNRDKZRQYYFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine is a chemical compound with the molecular formula C11H16ClN3 and a molecular weight of 225.72 . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

1. Anti-Inflammatory and Antineoplastic Properties

  • 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine has been explored in the context of its anti-inflammatory properties. For instance, pyrazolopyranopyrimidines, a related class, have shown moderate to potent anti-inflammatory activity (Zaki, Soliman, Hiekal, & Rashad, 2006).
  • In the realm of cancer research, similar compounds have demonstrated antineoplastic activity in experimental models. A study on pyrazole derivatives found that a compound with a 2-chloroethyl function exhibited good antineoplastic activity (Cheng, Elslager, Werbel, Priebe, & Leopold, 1986).

2. Anti-inflammatory and Analgesic Activities

  • Research on hydrazino derivatives of DHA and pyranopyrazoles has shown that certain compounds possess significant anti-inflammatory and analgesic properties. This highlights the potential therapeutic applications of 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine and its derivatives in managing pain and inflammation (Kumar et al., 2012).

3. Antimicrobial and Antifungal Applications

  • Some derivatives of 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine exhibit antimicrobial and antifungal activities. For instance, certain pyrazinamide analogs have shown inhibitory effects against Mycobacterium tuberculosis and Trichophyton mentagrophytes (Doležal et al., 2010; Zítko et al., 2011) (Zítko, Doležal, Svobodová, Vejsová, Kuneš, Kučera, & Jílek, 2011).

4. Applications in Molecular Chemistry

5. Pharmaceutical and Therapeutic Research

  • Research in pharmaceutical science has examined the structure-activity relationships of compounds similar to 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine. These studies contribute to understanding how molecular modifications can enhance or alter therapeutic properties, as seen in studies focused on KCa2 channel modulators (El-Sayed et al., 2021).

Mechanism of Action

The mechanism of action for 6-Chloro-N-cyclohexyl-N-methyl-2-pyrazinamine is not specified in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

properties

IUPAC Name

6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-15(9-5-3-2-4-6-9)11-8-13-7-10(12)14-11/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNRDKZRQYYFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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